

ML604440 solubility in DMSO and other solvents

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Compound of Interest		
Compound Name:	ML604440	
Cat. No.:	B2418789	Get Quote

ML604440 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, handling, and mechanism of action of **ML604440**, a specific and cell-permeable inhibitor of the proteasome $\beta1i$ (LMP2) subunit.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving ML604440?

A1: The recommended solvent for preparing stock solutions of **ML604440** for in vitro use is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, reaching a concentration of 100 mg/mL (257.61 mM).[1] For complete dissolution at this high concentration, ultrasonication may be required.

Q2: I am observing precipitation when preparing my ML604440 solution. What should I do?

A2: If you observe precipitation or phase separation during the preparation of **ML604440** solutions, gentle heating and/or sonication can be used to aid dissolution.[1] Ensure that you are using newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the product.

Q3: What is the stability of **ML604440** in solution?



A3: When stored as a stock solution in DMSO at -80°C, **ML604440** is stable for up to 6 months. If stored at -20°C, it is recommended to use the solution within 1 month.[1] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q4: Can ML604440 be used for in vivo studies?

A4: Yes, **ML604440** is suitable for in vivo experiments. Several formulations have been documented to achieve a clear solution with a solubility of at least 2.5 mg/mL. These formulations typically use a combination of solvents, including DMSO, PEG300, Tween-80, saline, SBE-β-CD, or corn oil.[1]

Q5: What is the mechanism of action of ML604440?

A5: **ML604440** is a specific and cell-permeable inhibitor of the proteasome β1i (LMP2) subunit. [1] The immunoproteasome is a variant of the constitutive proteasome and is primarily expressed in cells of hematopoietic origin.[2][3] By inhibiting the LMP2 subunit, **ML604440** can modulate immune responses, making it a valuable tool for research in areas such as experimental colitis, EAE, and other autoimmune diseases.[1]

Solubility Data

The following table summarizes the known solubility of **ML604440** in various solvents and formulations.

Solvent/Formulation	Concentration	Observations
In Vitro		
DMSO	100 mg/mL (257.61 mM)	Ultrasonication may be required.[1]
In Vivo Formulations		
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (6.44 mM)	Clear solution.[1]
10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 2.5 mg/mL (6.44 mM)	Clear solution.[1]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (6.44 mM)	Clear solution.[1]



Note: Specific quantitative solubility data for **ML604440** in other common organic solvents such as ethanol, methanol, or acetone is not readily available in the provided search results. It is recommended to perform small-scale solubility tests before preparing larger volumes.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution for In Vitro Use

- Weighing: Accurately weigh the desired amount of ML604440 powder (Molecular Weight: 388.19 g/mol). For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.88 mg of ML604440.
- Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the ML604440 powder.
- Mixing: Vortex the solution until the compound is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.
- Storage: Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Protocol 2: Preparation of an In Vivo Formulation (Example: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

This protocol is for the preparation of a 1 mL working solution.

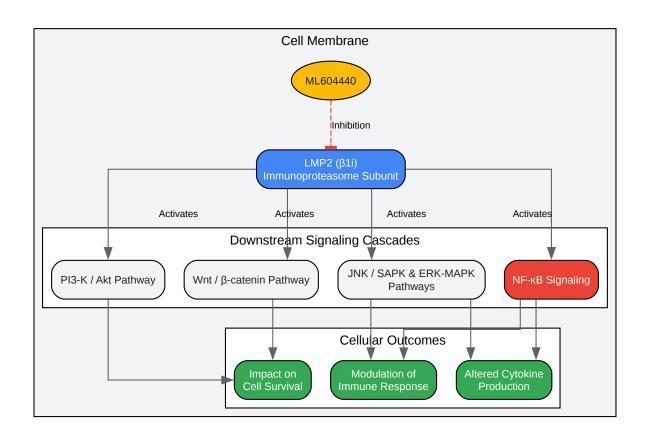
- Prepare a concentrated DMSO stock: Prepare a 25 mg/mL stock solution of ML604440 in DMSO.
- Stepwise Mixing:
 - $\circ~$ To 400 μL of PEG300, add 100 μL of the 25 mg/mL **ML604440** DMSO stock solution and mix thoroughly.
 - To this mixture, add 50 μL of Tween-80 and mix until a homogenous solution is formed.
 - Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix well.

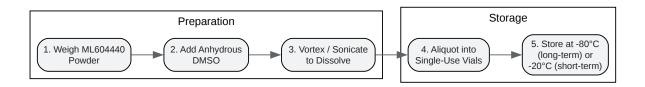


• Final Concentration: This procedure will yield a clear solution with a final **ML604440** concentration of 2.5 mg/mL.[1]

Visualizations

Signaling Pathway





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